16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one
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Overview
Description
The compound with the identifier “16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12315-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] . This compound has a molecular formula of C20H22N4O9 and a molecular weight of 462.41 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] involves the reaction of 15-Crown-4 with 4-(2,4-Dinitrophenylazo)phenol under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and purification processes.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: While not intended for therapeutic use, it can be used in drug discovery and development research.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] involves its ability to form complexes with metal ions and other molecules. The crown ether moiety can encapsulate metal ions, affecting their reactivity and interactions. The dinitrophenylazo group can participate in various chemical reactions, influencing the compound’s overall behavior and effects.
Comparison with Similar Compounds
Similar Compounds
15-Crown-5: Another crown ether with a similar structure but different ring size.
18-Crown-6: A larger crown ether with different complexation properties.
4-(2,4-Dinitrophenylazo)phenol: The parent compound without the crown ether moiety.
Uniqueness
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is unique due to the combination of the crown ether and dinitrophenylazo functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
IUPAC Name |
16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O9/c25-20-14-9-16(21-22-18-2-1-17(23(26)27)11-19(18)24(28)29)10-15(20)13-33-8-6-31-4-3-30-5-7-32-12-14/h1-2,9-11,22H,3-8,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZXOSVFJHEYOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC2=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=C(C2=O)COCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCOCC2=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=C(C2=O)COCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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